![molecular formula C8H6BrClN2 B577539 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole CAS No. 1215205-57-4](/img/structure/B577539.png)

4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole

Overview

Description

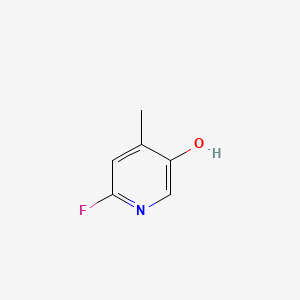

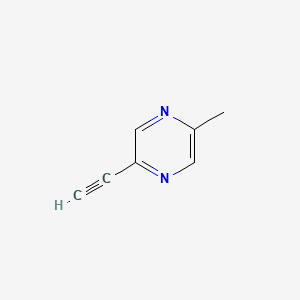

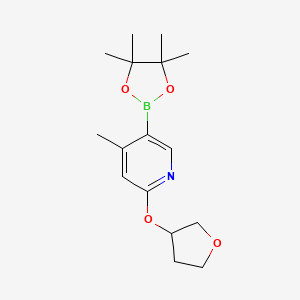

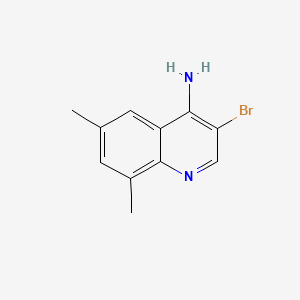

“4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole” is a heterocyclic compound . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a key component of many functional molecules . The compound has a molecular weight of 245.51 .Scientific Research Applications

Antitumor Activity

Imidazole Derivatives and Antitumor Activity : Imidazole derivatives, including benzimidazole compounds, have shown promising antitumor activities. Research indicates that certain derivatives have progressed beyond preclinical testing due to their potential in new antitumor drug development. These compounds are explored for their diverse biological properties beyond just antitumor activities, highlighting the versatility of the imidazole ring structure in synthesizing compounds with varied biological effects (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Central Nervous System Applications

Conversion into Potent CNS Acting Drugs : Benzimidazoles, among other azoles, have been studied for their ability to be converted into drugs acting on the central nervous system (CNS). The modification of these compounds could lead to more potent CNS drugs, catering to the increasing incidence of challenging new CNS diseases. This research suggests the vast potential of benzimidazole derivatives in developing treatments for neurological disorders (Saganuwan, 2020).

Medicinal Chemistry

Therapeutic Potential of Benzimidazole Derivatives : Benzimidazole derivatives play a crucial role in medicinal chemistry, offering a wide range of pharmacological functions. Their applications extend to antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities, among others. The review emphasizes the significance of benzimidazole derivatives in drug discovery and their role as a privileged structure in medicinal chemistry (Vasuki et al., 2021).

Material Science

Corrosion Inhibition : Research on the corrosion inhibition properties of similar heterocyclic compounds indicates their effectiveness in protecting materials. Although not directly related to "4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole," these studies showcase the potential of imidazole derivatives in material science, especially in the field of corrosion inhibition, which is critical for extending the life of metal components in various industrial applications (Walker, 1976).

Antioxidant Properties

Antioxidant Capacity : The antioxidant properties of azole derivatives, including benzimidazole, are significant for their therapeutic potential. These properties enable them to neutralize active oxygen species and free radicals, thereby preventing or delaying cell impairment which can lead to diseases. This application is crucial in developing treatments for conditions resulting from oxidative stress (Ilyasov et al., 2020).

Future Directions

Mechanism of Action

Target of Action

Imidazole derivatives, to which this compound belongs, have been known to exhibit a broad range of biological activities, interacting with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, indicating diverse molecular and cellular effects .

properties

IUPAC Name |

4-bromo-6-chloro-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMZJEHRYZRXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681992 | |

| Record name | 4-Bromo-6-chloro-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215205-57-4 | |

| Record name | 7-Bromo-5-chloro-2-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloro-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

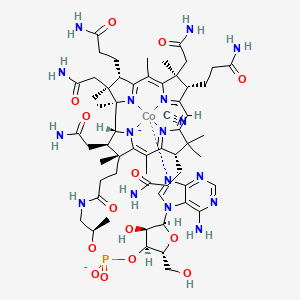

![(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene](/img/structure/B577469.png)